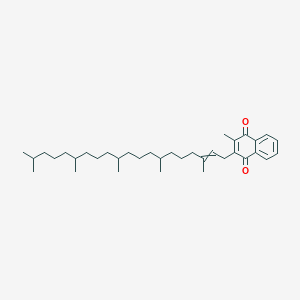

2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione

Description

2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione (hereafter referred to as K1(25)) is a synthetic naphthoquinone derivative structurally related to vitamin K1 (phytonadione). Its molecular formula is C₃₆H₅₄O₂, with a molecular weight of 522.8 g/mol. The compound features a 1,4-naphthalenedione core substituted with a methyl group at position 2 and a branched 20-carbon (eicosenyl) side chain at position 3, containing five methyl branches at carbons 3, 7, 11, 15, and 19 . K1(25) is primarily utilized as an internal standard in high-performance liquid chromatography (HPLC) for quantifying vitamin K analogs, such as phylloquinone (K1) and menaquinone-4 (MK-4), in biological samples .

Properties

Molecular Formula |

C36H56O2 |

|---|---|

Molecular Weight |

520.8 g/mol |

IUPAC Name |

2-methyl-3-(3,7,11,15,19-pentamethylicos-2-enyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3 |

InChI Key |

BZMAZXMEQPQQDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Radical Alkylation Coupling Approach

The most documented and reliable method for synthesizing menaquinone analogues, including the target compound, is the radical alkylation coupling of menadione with an alkyl iodide derivative of the isoprenoid side chain using a radical initiator such as benzoyl peroxide.

Synthesis of Alkyl Iodide Side Chain

- The isoprenoid side chain precursor (e.g., a long-chain polyprenyl alcohol) is first converted to a mesylate intermediate.

- The mesylate undergoes nucleophilic substitution with sodium iodide (NaI) to yield the corresponding alkyl iodide.

- This alkyl iodide serves as the radical precursor for coupling.

Radical Coupling Reaction

- Menadione (2-methyl-1,4-naphthoquinone) is slowly added to a refluxing solution of the alkyl iodide in benzene with benzoyl peroxide as a radical initiator.

- Slow addition ensures low menadione concentration relative to the alkyl iodide, favoring selective prenylation at the C-3 position over C-2.

- The reaction typically proceeds under an inert atmosphere (argon) to prevent side reactions.

- After completion, the mixture is worked up by aqueous extraction and chromatographic purification.

Yields and Purification

- Yields for the coupling step range from 15% to 20%, consistent with literature reports for similar menaquinone syntheses.

- Unreacted alkyl iodide can be recovered during purification.

- The product is typically obtained as a yellow oil.

Stepwise Synthesis of the Side Chain

The pentamethylated eicosenyl side chain is synthesized through multi-step organic transformations starting from commercially available terpenoid alcohols such as farnesol or β-citronellol.

| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of alcohol to mesylate | Methanesulfonyl chloride, triethylamine, 0 °C to room temp | ~80-90 | Formation of good leaving group |

| 2 | Substitution mesylate to iodide | Sodium iodide, acetone, reflux | ~47 | SN2 reaction to form alkyl iodide |

| 3 | Carbonyl introduction (if needed) | Basic oxidation or other methods | ~88 | To introduce ketone functionality |

| 4 | Horner–Wadsworth–Emmons reaction | Phosphonate reagents, base | ~62 | To elongate carbon chain |

| 5 | Reduction of ester to alcohol | Vitride reagent or similar | ~83 | Prepares for further functionalization |

This sequence is adapted and modified from protocols for MK-2 and MK-3 analogues, extended to the longer chain of the pentamethyl eicosenyl group.

Alternative Approaches

While radical alkylation is the most common, other methods have been explored:

- Palladium-catalyzed cross-coupling : Less common for this compound due to the sensitivity of the quinone.

- Direct prenylation using organometallic reagents : Challenging due to regioselectivity and side reactions.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) with C-18 reverse phase columns and fluorescence detection is used for quantitative analysis of the product and related menaquinones.

- Solid phase extraction (SPE) on silica gel columns is employed for purification.

- Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR, confirms the structure and regioselectivity of substitution.

- Preparative Thin-Layer Chromatography (TLC) can separate cis/trans isomers if present.

Summary Table of Key Reaction Parameters for Radical Coupling

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Solvent | Dry benzene | Solubilizes reactants, inert |

| Initiator | Benzoyl peroxide (1 equiv) | Radical generation |

| Atmosphere | Argon | Prevents oxidation |

| Temperature | Reflux (~80 °C) | Promotes radical reaction |

| Addition | Slow dropwise menadione addition | Ensures selective C-3 alkylation |

| Workup | Aqueous NaHCO3 extraction, diethyl ether | Removes impurities |

| Purification | Column chromatography | Isolates pure product |

| Yield | ~15-20% | Typical for radical coupling |

Chemical Reactions Analysis

Types of Reactions

Vitamin K1 undergoes several types of chemical reactions, including:

Oxidation: Vitamin K1 can be oxidized to form Vitamin K1 epoxide.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: Various substitution reactions can occur on the naphthoquinone ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively

Major Products

Oxidation: Vitamin K1 epoxide.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated and nitrated derivatives of Vitamin K1

Scientific Research Applications

Vitamin K1 has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in cellular processes and metabolic pathways.

Medicine: Used to treat Vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in bone health and cardiovascular health.

Industry: Used in the formulation of dietary supplements and fortified foods .

Mechanism of Action

Vitamin K1 functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues on proteins required for blood coagulation. This carboxylation allows these proteins to bind calcium ions, which is essential for their biological activity. The primary molecular targets include coagulation factors II, VII, IX, and X .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between K1(25) and related naphthoquinones:

Chromatographic Behavior

K1(25) is distinguished from vitamin K1 and menatetrenone by its longer retention time in reverse-phase HPLC due to the increased hydrophobicity of its 20-carbon side chain. This property ensures minimal co-elution with endogenous vitamin K analogs, enhancing quantification accuracy in lipid-rich matrices like plasma or liver tissue . In contrast, menatetrenone’s unsaturated side chain reduces its hydrophobicity, resulting in earlier elution compared to K1(25) .

Stereochemical Considerations

Vitamin K1 exists as eight diastereomers, but only the 2’-trans-7R,11R isomer is biologically active . This lack of stereochemical variability simplifies its use as an analytical standard .

Stability and Reactivity

The saturated side chain of K1(25) confers greater oxidative stability compared to menatetrenone, which contains four double bonds prone to peroxidation. This stability makes K1(25) suitable for long-term storage in analytical workflows . Conversely, vitamin K1’s single double bond in its side chain renders it moderately stable but still susceptible to degradation under UV light or alkaline conditions .

Analytical Utility

K1(25) has been validated in HPLC-MS/MS methods for quantifying vitamin K analogs in complex matrices. For instance, in a study quantifying hepatic phylloquinone, K1(25) demonstrated <5% signal interference and recovery rates of 98–102% . Its structural similarity ensures comparable extraction efficiency with target analytes, while its unique mass-to-charge ratio (m/z 523.4) enables precise detection .

Comparative Pharmacokinetics

Menatetrenone, with its unsaturated side chain, displayed enhanced tissue distribution, accumulating in bone marrow and liver .

Biological Activity

2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione is a synthetic derivative of naphthoquinone that has garnered attention for its potential biological activities. This compound is structurally related to vitamin K and exhibits a range of biological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₃₆H₅₆O₂

- Molecular Weight : 520.83 g/mol

The unique structure of this naphthoquinone derivative contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the selective anticancer properties of naphthoquinone derivatives. The compound has shown potential in targeting non-small cell lung cancer (NSCLC) through multiple mechanisms:

-

Mechanism of Action :

- Induction of apoptosis in cancer cells by generating reactive oxygen species (ROS) and damaging DNA.

- Inhibition of key signaling pathways such as NQO1, STAT3, and NF-κB which are critical in cancer progression.

-

Case Study Findings :

- A study utilizing A549 human lung carcinoma cells demonstrated that various naphthoquinone derivatives reduced cell viability significantly when compared to standard chemotherapeutics like doxorubicin. The most promising compounds exhibited IC50 values ranging from 5.8 µM to 20.6 µM, indicating strong anticancer potential .

| Compound | IC50 (µM) | Effect on A549 Cells (%) | Effect on Vero Cells (%) |

|---|---|---|---|

| Compound 9 | 5.8 | 52% | Minimal |

| Compound 16 | 20.6 | 56% | Low toxicity |

| Doxorubicin | - | Standard | - |

Antimicrobial Activity

Naphthoquinones are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi:

- Mechanism : The antimicrobial action is believed to arise from the ability of naphthoquinones to disrupt microbial cell membranes and interfere with metabolic processes.

- Research Findings : In vitro studies have reported significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through the modulation of inflammatory pathways:

- Mechanism : By inhibiting COX-2 expression and reducing the production of pro-inflammatory cytokines, naphthoquinone derivatives can mitigate inflammation.

- Clinical Relevance : This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.